![molecular formula C18H16Cl2N2O2 B2814896 2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941979-04-0](/img/structure/B2814896.png)
2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as JNJ-40411813, is a small molecule inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. JNJ-40411813 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections.
Applications De Recherche Scientifique
- Researchers have explored the antiviral potential of indole derivatives. For instance:
Antiviral Activity
These applications highlight the versatility of indole derivatives, including 2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide , in various therapeutic contexts. Researchers continue to explore their potential for newer therapeutic possibilities . If you need more information or additional applications, feel free to ask! 😊
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as apixaban, are known to inhibit activated factor x (fxa), a key enzyme in the coagulation cascade .
Mode of Action
Similar compounds like apixaban inhibit fxa, which prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and platelet aggregation .
Biochemical Pathways
Based on the action of similar compounds, it may be involved in the coagulation cascade by inhibiting fxa .
Pharmacokinetics
They are eliminated through renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
Similar compounds like apixaban have been shown to have antithrombotic efficacy in pre-clinical studies .
Propriétés
IUPAC Name |
2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-12-7-8-16(20)15(10-12)18(24)21-13-4-3-5-14(11-13)22-9-2-1-6-17(22)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAFVDQASJZDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.